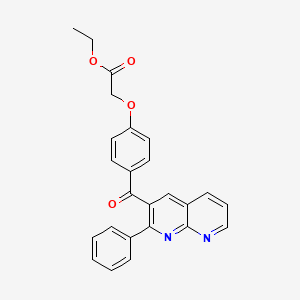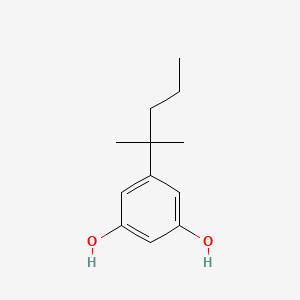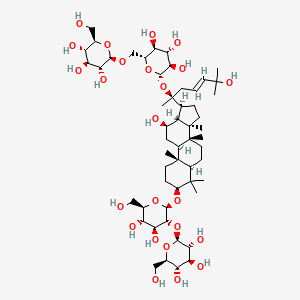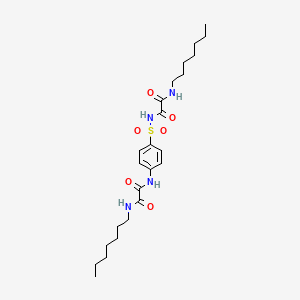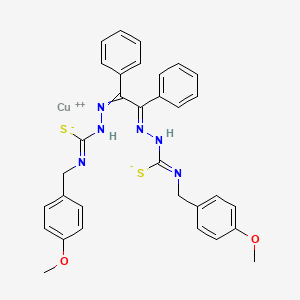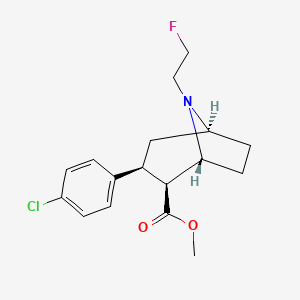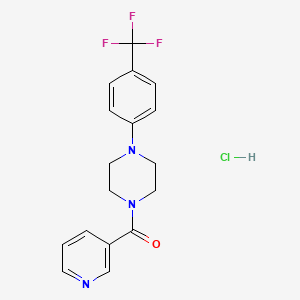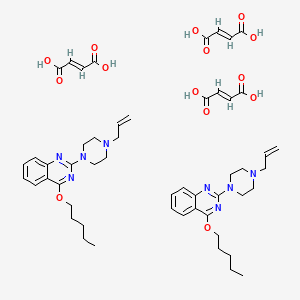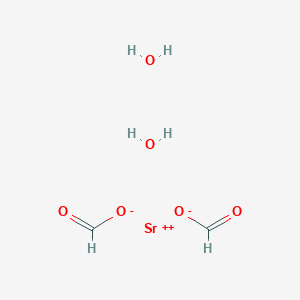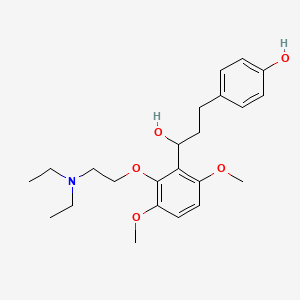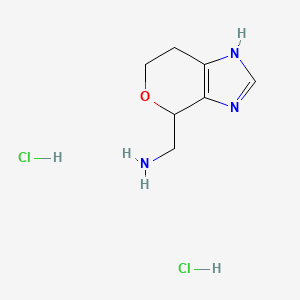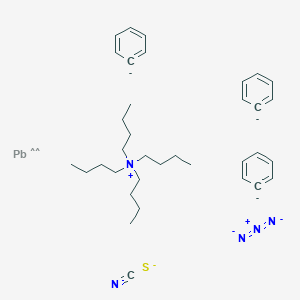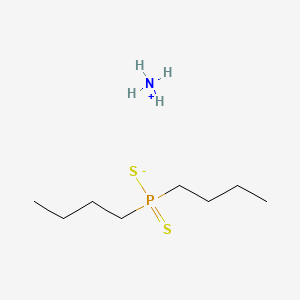
Phosphinodithioic acid, dibutyl-, ammonium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphinodithioic acid, dibutyl-, ammonium salt is a chemical compound with the molecular formula C8H22NPS2. It is known for its unique chemical properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a phosphinodithioic acid group, which imparts specific reactivity and functionality.
準備方法
Synthetic Routes and Reaction Conditions
Phosphinodithioic acid, dibutyl-, ammonium salt can be synthesized through the reaction of phosphorus pentasulfide with butanol and ammonia. The reaction typically involves the following steps:
Reaction of Phosphorus Pentasulfide with Butanol: Phosphorus pentasulfide (P2S5) is reacted with butanol (C4H9OH) to form dibutylphosphinodithioic acid.
Neutralization with Ammonia: The resulting dibutylphosphinodithioic acid is then neutralized with ammonia (NH3) to form the ammonium salt.
The reaction conditions usually involve controlled temperatures and the use of appropriate solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process may include:
Continuous Flow Reactors: To maintain consistent reaction conditions and high yield.
Purification Steps: Including filtration, crystallization, and drying to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
Phosphinodithioic acid, dibutyl-, ammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound can undergo substitution reactions where the phosphinodithioic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Substitution Reagents: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
Oxidation Products: Phosphine oxides.
Reduction Products: Phosphine derivatives.
Substitution Products: Compounds with different functional groups replacing the phosphinodithioic acid group.
科学的研究の応用
Phosphinodithioic acid, dibutyl-, ammonium salt has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in various organic synthesis reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, catalysts, and as an additive in various industrial processes.
作用機序
The mechanism of action of phosphinodithioic acid, dibutyl-, ammonium salt involves its interaction with molecular targets through its phosphinodithioic acid group. This group can form strong bonds with metal ions and other electrophilic centers, leading to the formation of stable complexes. The pathways involved may include:
Coordination with Metal Ions: Forming stable metal-ligand complexes.
Interaction with Biomolecules: Binding to proteins, enzymes, or nucleic acids, potentially affecting their function.
類似化合物との比較
Phosphinodithioic acid, dibutyl-, ammonium salt can be compared with other similar compounds, such as:
Phosphorodithioic Acid, O,O-Diethyl Ester, Ammonium Salt: Similar in structure but with different alkyl groups.
Dithiophosphinic Acid Derivatives: Compounds with similar functional groups but different reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its specific alkyl groups and the resulting chemical properties. It offers distinct reactivity patterns and applications compared to its analogues.
Conclusion
This compound is a versatile compound with significant importance in various scientific and industrial fields Its unique chemical properties and reactivity make it a valuable reagent and ligand in numerous applications
特性
CAS番号 |
2573-70-8 |
|---|---|
分子式 |
C8H22NPS2 |
分子量 |
227.4 g/mol |
IUPAC名 |
azanium;dibutyl-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/C8H19PS2.H3N/c1-3-5-7-9(10,11)8-6-4-2;/h3-8H2,1-2H3,(H,10,11);1H3 |
InChIキー |
TZBFOYUKLPIUNY-UHFFFAOYSA-N |
正規SMILES |
CCCCP(=S)(CCCC)[S-].[NH4+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


